3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride
Description
Pyrrolidine Derivatives in Contemporary Organic Chemistry
Pyrrolidine derivatives occupy a central role in modern organic chemistry due to their structural versatility and pharmacological relevance. The five-membered saturated nitrogen heterocycle provides conformational rigidity while maintaining synthetic accessibility, making it a preferred scaffold for drug discovery. Recent advancements in stereoselective synthesis, such as photo-promoted ring contraction of pyridines and catalytic asymmetric [3 + 2] cycloadditions, have expanded the toolkit for creating functionalized pyrrolidines. For example, the ring-closing enyne metathesis (RCEM) method enables direct synthesis of chiral pyrrolidine derivatives under mild conditions without ethylene gas. These developments address longstanding challenges in achieving enantiomeric purity, particularly for CNS-targeting agents where stereochemistry critically influences receptor binding.
Significance of Brominated Aromatic Substitutions in Bioactive Molecules
Brominated aromatic moieties enhance molecular interactions through three key mechanisms:
- Electronic Effects : The bromine atom’s electronegativity (2.96 Pauling scale) polarizes aromatic systems, facilitating π-π stacking with biological targets.
- Steric Considerations : With a van der Waals radius of 1.85 Å, bromine optimizes hydrophobic interactions without inducing excessive steric hindrance.
- Synthetic Versatility : Bromine serves as a linchpin for cross-coupling reactions, enabling late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig protocols.
Electrochemical bromination methods using NaBr over vacancy-rich Co$$3$$O$$4$$ catalysts exemplify recent progress in regioselective functionalization. This technique achieves 89% yield in para-bromination of anisole derivatives while minimizing hazardous Br$$_2$$ use.
Historical Development of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine Hydrochloride
The target compound emerged from convergent innovations in pyrrolidine chemistry and bromination techniques. Early syntheses relied on nucleophilic substitution of 3-bromobenzyl chloride with pyrrolidinemethanol precursors. However, these routes suffered from modest yields (45–55%) due to competing elimination reactions. The 2025 Nature-reported photochemical ring contraction strategy marked a paradigm shift, enabling direct construction of the pyrrolidine core from pyridine substrates with 92% enantiomeric excess. Contemporary approaches utilize silylborane-mediated radical pathways to install the bromobenzyloxy methyl group regioselectively.
Research Rationale and Knowledge Gaps
Despite advances, critical challenges persist:
- Regioselectivity Control : Current bromination methods for electron-deficient aromatics exhibit unpredictable meta/para ratios.
- Mechanistic Ambiguities : The role of silver coordination in directing fluorination/bromination remains poorly understood.
- Biological Target Identification : While the compound shows affinity for amine receptors, its precise molecular targets in neurological applications require elucidation.
Recent studies highlight opportunities in computational modeling to predict bromine’s effects on binding pocket occupancy. Additionally, the development of continuous flow systems could address scalability limitations in existing synthetic protocols.
Properties
IUPAC Name |
3-[(3-bromophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCNMVPNPSEUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-14-1 | |
| Record name | Pyrrolidine, 3-[[(3-bromophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride generally follows a multi-step organic synthesis approach involving:
- Preparation of the 3-bromobenzyl alcohol intermediate
- Formation of the pyrrolidine ether linkage via nucleophilic substitution
- Conversion of the free base to its hydrochloride salt
This approach is analogous to related halogenated piperidine derivatives but tailored to the pyrrolidine ring system.
Preparation of 3-Bromobenzyl Alcohol
Key Step: The 3-bromobenzyl alcohol is synthesized by selective bromination of benzyl alcohol at the meta-position.
- Brominating agent: Bromine (Br2) or N-bromosuccinimide (NBS)
- Catalyst: Azobisisobutyronitrile (AIBN) or other radical initiators
- Solvent: Often an inert solvent such as carbon tetrachloride or dichloromethane
- Temperature: Controlled to prevent over-bromination, typically 0–25 °C
This step yields 3-bromobenzyl alcohol with high regioselectivity and purity, which is critical for downstream reactions.
Formation of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine
The core ether linkage between the 3-bromobenzyl moiety and the pyrrolidine nitrogen is formed through nucleophilic substitution, typically via the following reaction:
- Nucleophile: Pyrrolidine or its methylated derivative
- Electrophile: 3-bromobenzyl alcohol or a suitable activated derivative (e.g., 3-bromobenzyl halide)
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the pyrrolidine nitrogen and promote nucleophilicity
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Temperature: Mild heating (50–80 °C) to facilitate reaction kinetics
This step yields the free base of 3-(((3-bromobenzyl)oxy)methyl)pyrrolidine.
Conversion to Hydrochloride Salt
The free base is converted to its hydrochloride salt to improve stability, solubility, and handling properties:
- Treatment with hydrochloric acid (HCl), typically in an organic solvent or aqueous medium
- Precipitation or crystallization of the hydrochloride salt
- Isolation by filtration and drying under controlled conditions
This salt form is preferred for pharmaceutical applications and further chemical manipulations.
Process Optimization and Industrial Considerations
Industrial-scale synthesis emphasizes:
- Yield and Purity: Optimization of reaction parameters (temperature, solvent, reagent ratios) to maximize yield and chemical purity
- Scalability: Use of continuous flow reactors or automated synthesis platforms to ensure reproducibility and safety
- Quality Control: Implementation of HPLC and NMR techniques to monitor product purity and structural integrity
- Safety: Handling of brominated intermediates and acidic conditions with appropriate personal protective equipment (PPE) and ventilation
Summary of Preparation Methods in Table Format
| Step | Reaction | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|---|
| 1 | Bromination of benzyl alcohol | Br2 or NBS, AIBN catalyst, inert solvent, 0–25 °C | Regioselective meta-bromination | 3-bromobenzyl alcohol |
| 2 | Ether formation | Pyrrolidine, K2CO3 base, DMF solvent, 50–80 °C | Nucleophilic substitution | 3-(((3-bromobenzyl)oxy)methyl)pyrrolidine (free base) |
| 3 | Salt formation | HCl treatment, aqueous or organic medium | Controlled acid addition, crystallization | This compound |
Analytical Techniques for Monitoring Preparation
- High-Performance Liquid Chromatography (HPLC): To quantify purity and detect impurities or unreacted starting materials.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and verify the presence of the bromobenzyl and pyrrolidine moieties.
- Elemental Analysis: To verify the stoichiometry of the hydrochloride salt.
- Mass Spectrometry (MS): To confirm molecular weight and detect minor by-products.
Research Findings and Literature Insights
- The preparation methods for halogenated pyrrolidine derivatives, including this compound, have been refined to achieve high optical and chemical purity, essential for pharmaceutical applications.
- Bromination and nucleophilic substitution steps are well-established with high regioselectivity and yields, supported by patent literature and peer-reviewed studies.
- The hydrochloride salt formation enhances compound stability and facilitates isolation of crystalline intermediates, which is beneficial for industrial-scale production.
- Optimization studies emphasize the importance of reaction temperature, reagent equivalents, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride is a chemical compound with a molecular formula of C12H17BrClNO and a molecular weight of 306.62 g/mol. It features a pyrrolidine ring, a bromobenzyl group, and a hydrochloride moiety in its structure.
Scientific Research Applications
Due to limited publicly available information, this compound appears to be a relatively new compound or one currently under investigation for specific research purposes. The primary applications of this compound include:
- Pharmaceutical Development The compound may possess anti-inflammatory and analgesic properties because it has been identified as a potential anti-cyclooxygenase-2 (COX-2) agent. In silico studies suggest that specific group modifications could enhance its biological activity against COX-2, suggesting therapeutic applications for inflammatory disorders.
- Medicinal Chemistry The pyrrolidine ring within its structure allows for stereochemical diversity, making it an attractive scaffold in medicinal chemistry.
- Interaction Studies Studies have focused on its binding affinity to COX-2 receptors, with preliminary data suggesting that modifications to the compound’s structure can significantly influence its binding efficacy and selectivity towards COX-2 compared to COX-1. Selective COX-2 inhibition is crucial for minimizing the side effects associated with non-selective inhibitors.
Synthesis
The synthesis of this compound typically involves several steps based on established organic synthesis techniques, although these steps can vary depending on specific laboratory protocols.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride | Similar bromobenzyl group | Identified as an anti-inflammatory agent |
| N-benzylpyrrolidine | Lacks halogen substituents | Potentially less potent as a COX inhibitor |
| 1-bromo-3-(benzylamino)pyrrolidine | Contains an amino group instead of a hydroxymethyl group | Different pharmacological profile |
Mechanism of Action
The mechanism of action of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Reactivity Comparisons
- Electron-Withdrawing Effects : Bromine in the benzyl or phenyl group (e.g., ) enhances electrophilicity, favoring iminium ion formation in catalytic cycles .
- Steric Considerations : Bulky substituents (e.g., isopropyl in ) may hinder substrate access to the catalytic site but improve enantioselectivity in asymmetric reactions .
- Solubility : Compounds with smaller substituents (e.g., 3-bromopyrrolidine hydrochloride, ) exhibit higher solubility in polar solvents compared to bulkier analogs .
Catalytic Performance in Diels-Alder Reactions
highlights the importance of substituents in pyrrolidine-based catalysts. For example:
- Pyrrolidine hydrochloride 219 (lacking a methyl group) showed moderate reactivity in Diels-Alder reactions.
- 2-Methylpyrrolidine hydrochloride 220 simulated steric effects of proline esters but lacked Bronsted basicity, reducing catalytic turnover .
Biological Activity
3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride is a chemical compound with a molecular formula of C12H17BrClNO and a molecular weight of 306.62 g/mol. Its synthesis typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine substituent on the benzyl group is believed to enhance its reactivity and selectivity, which may influence its pharmacological properties. The compound's mechanism of action likely involves modulation of cellular processes through these interactions, although specific pathways remain to be fully elucidated.
Antimicrobial Activity
Research has indicated that pyrrolidine derivatives exhibit notable antimicrobial properties. A study evaluating various pyrrolidine compounds found that those with halogen substituents, such as bromine, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial efficacy.
Comparative Antimicrobial Efficacy
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Sodium pyrrolidide | 0.0039 | S. aureus, E. coli |
| 2,6-dipiperidino-1,4-dibromobenzene | TBD | Various |
Case Studies and Research Findings
- Antibacterial Studies : In vitro tests have shown that certain pyrrolidine derivatives can inhibit the growth of harmful bacteria effectively. The presence of halogen groups was crucial in enhancing their bioactivity . Specific studies on related compounds indicated that structural modifications significantly affected their antimicrobial potency.
- Biochemical Investigations : The compound has been utilized in biochemical studies to explore interactions between small molecules and biological targets, providing insights into its potential therapeutic applications .
- Pharmacological Potential : Ongoing research is focused on understanding the broader pharmacological implications of this compound, including its potential as a therapeutic agent in treating infections or other diseases related to microbial resistance.
Q & A
Q. What are the recommended synthetic routes for 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride, and what challenges are associated with its preparation?
The synthesis typically involves multi-step organic reactions, such as benzylation of pyrrolidine derivatives followed by halogenation and hydrochlorination. Challenges include controlling regioselectivity during bromobenzyl attachment and ensuring high purity during crystallization. Proprietary methods often employ advanced techniques like Schlenk-line manipulations for moisture-sensitive intermediates . Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyrrolidine backbone and bromobenzyl substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in the pyrrolidine ring .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. In case of skin contact, immediately rinse with water and remove contaminated clothing . Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Q. How should researchers assess the compound’s stability under different storage conditions?
Perform accelerated stability studies using thermal gravimetric analysis (TGA) and monitor degradation via HPLC. Store lyophilized samples in amber vials to prevent photodegradation. Stability in aqueous buffers (pH 4–7) should be tested for biological assays .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives or improve reaction yields?
Density Functional Theory (DFT) calculations predict transition states for bromobenzyl attachment, guiding regioselective synthesis. Molecular dynamics simulations model solvent effects on crystallization. Software like Gaussian or Schrödinger Suite enables virtual screening of reaction pathways, reducing experimental trial-and-error .
Q. What experimental design strategies (e.g., DoE) are effective for reaction optimization?
Use a Central Composite Design (CCD) to evaluate variables (temperature, solvent polarity, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions for maximizing yield. For example, a 3-factor CCD revealed that anhydrous DMF at 60°C with 1.2 eq of NaHCO₃ maximizes coupling efficiency in analogous reactions .
Q. How can membrane separation technologies enhance purification of this compound?
Nanofiltration membranes (MWCO 200–500 Da) separate unreacted intermediates from the target molecule. Simulated Moving Bed (SMB) chromatography improves scalability for gram-to-kilogram syntheses. Recent studies show 20–30% yield improvement using hybrid membrane-crystallization systems .
Q. What structure-activity relationship (SAR) studies are relevant for modifying this compound’s bioactivity?
Replace the bromine atom with other halogens (e.g., Cl, I) to assess electronic effects on receptor binding. Introduce substituents on the pyrrolidine nitrogen (e.g., methyl, acetyl) to study steric hindrance. Compare IC₅₀ values in enzyme inhibition assays to map critical functional groups .
Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent biological activity)?
Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Apply multivariate analysis to distinguish assay-specific artifacts from true structure-activity trends. Replicate studies under standardized conditions (pH, temperature, solvent) to minimize variability .
Q. What heterogeneous reaction systems could improve scalability or sustainability?
Solid-supported catalysts (e.g., Pd/C for deprotection) enable easy recovery and reuse. Flow chemistry systems with immobilized reagents reduce waste generation. Recent work on analogous pyrrolidine derivatives achieved 85% yield in continuous flow setups with <5% solvent waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
